molecular formula C22H14ClFN2OS B2908246 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide CAS No. 2034488-01-0

2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide

Cat. No.: B2908246
CAS No.: 2034488-01-0
M. Wt: 408.88
InChI Key: WLNVTILVMSNPLE-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is characterized by the presence of a thiazole ring substituted with a 2-fluorophenyl group and a benzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzamide moiety or the thiazole ring, leading to the formation of amines or reduced thiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution at the chloro position can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
  • 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)propionamide
  • 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)butyramide

Uniqueness

Compared to similar compounds, 2-chloro-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzamide stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the 2-fluorophenyl group enhances its lipophilicity and membrane permeability, contributing to its potent biological effects. Additionally, the benzamide moiety provides opportunities for further functionalization, allowing for the development of derivatives with improved properties .

Properties

IUPAC Name

2-chloro-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2OS/c23-17-10-4-1-7-14(17)21(27)25-19-12-6-3-9-16(19)20-13-28-22(26-20)15-8-2-5-11-18(15)24/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNVTILVMSNPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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